1,2,4-Triethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triethynylbenzene is an organic compound with the chemical formula C₁₂H₆. It is a derivative of benzene where three hydrogen atoms are replaced by ethynyl groups at the 1, 2, and 4 positions. This compound is known for its rigid structure and high degree of conjugation, making it a valuable building block in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triethynylbenzene can be synthesized through several methods, one of which involves the Sonogashira-Hagihara cross-coupling reaction. This method typically uses 1,2,4-tribromobenzene as the starting material, which undergoes coupling with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. The reaction is carried out in a triethylamine solution under a nitrogen atmosphere at elevated temperatures. The resulting product, 1,2,4-tris(trimethylsilyl)ethynylbenzene, is then deprotected using potassium carbonate (K₂CO₃) in methanol to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira-Hagihara cross-coupling reaction remains a viable approach for large-scale synthesis. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used under anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,2,4-Triethynylbenzene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the fabrication of conductive polymers and nanomaterials.
Biology: Investigated for its potential use in bio-conjugation and as a probe for studying biological interactions.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which 1,2,4-Triethynylbenzene exerts its effects is primarily through its ability to participate in π-conjugation and form stable, rigid structures. The ethynyl groups enhance the compound’s reactivity, allowing it to engage in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as forming conductive polymers or interacting with biological molecules.
Comparison with Similar Compounds
1,2,4-Triethynylbenzene can be compared with other similar compounds, such as:
1,3,5-Triethynylbenzene: Another isomer with ethynyl groups at the 1, 3, and 5 positions. It shares similar reactivity but differs in its structural properties and applications.
1,2,3-Triethynylbenzene: An isomer with ethynyl groups at the 1, 2, and 3 positions. It has distinct reactivity and applications compared to this compound.
1,2,4-Trimethylbenzene: A compound with methyl groups instead of ethynyl groups.
This compound stands out due to its unique combination of rigidity, conjugation, and reactivity, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
70603-30-4 |
---|---|
Molecular Formula |
C12H6 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,2,4-triethynylbenzene |
InChI |
InChI=1S/C12H6/c1-4-10-7-8-11(5-2)12(6-3)9-10/h1-3,7-9H |
InChI Key |
NTJBKIYOJICXGY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.